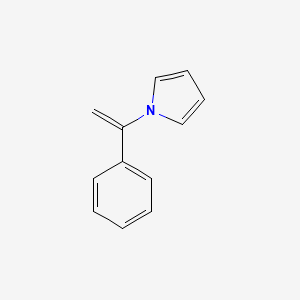

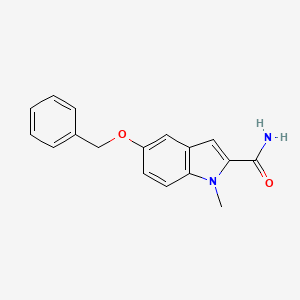

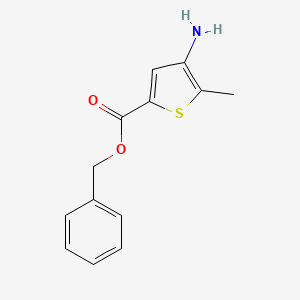

![molecular formula C25H30N2O5 B8524574 methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate](/img/structure/B8524574.png)

methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate

Descripción general

Descripción

Methyl 3-[[5-(1,4-dioxa-8-azaspiro[45]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is a complex organic compound that features a spirocyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate typically involves multiple steps:

Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, is synthesized through the condensation of cyclohexanone with ethylene glycol in the presence of an acid catalyst.

Coupling Reaction: The intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzoyl derivative.

Final Esterification: The benzoyl derivative undergoes esterification with methyl 3-amino-2,4-dimethylbenzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen atom, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.

Biology and Medicine

Drug Development: The compound’s spirocyclic structure is of interest in the design of new pharmaceuticals, particularly those targeting central nervous system disorders.

Biological Probes: It can be used as a molecular probe to study biological pathways and interactions due to its ability to interact with specific proteins and enzymes.

Industry

Coatings and Adhesives: The compound’s chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.

Mecanismo De Acción

The mechanism by which methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound.

2-Methylbenzoyl Chloride: Used in the coupling reaction to form the benzoyl derivative.

Methyl 3-amino-2,4-dimethylbenzoate: The final esterification partner.

Uniqueness

Methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Propiedades

Fórmula molecular |

C25H30N2O5 |

|---|---|

Peso molecular |

438.5 g/mol |

Nombre IUPAC |

methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate |

InChI |

InChI=1S/C25H30N2O5/c1-16-5-7-19(27-11-9-25(10-12-27)31-13-14-32-25)15-21(16)23(28)26-22-17(2)6-8-20(18(22)3)24(29)30-4/h5-8,15H,9-14H2,1-4H3,(H,26,28) |

Clave InChI |

NOYIOZREHKWBKQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)N2CCC3(CC2)OCCO3)C(=O)NC4=C(C=CC(=C4C)C(=O)OC)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

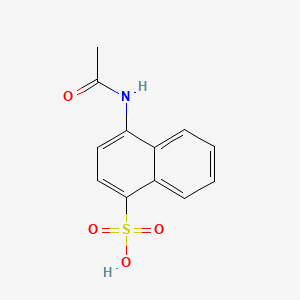

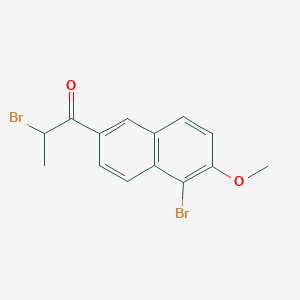

![Benzoic acid,3-amino-5-(aminosulfonyl)-4-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8524498.png)

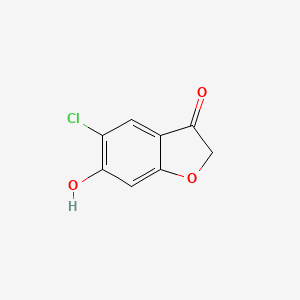

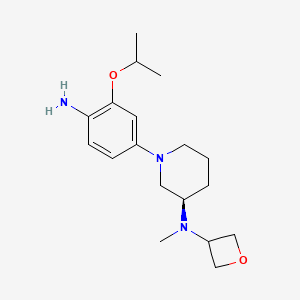

![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1H-imidazole](/img/structure/B8524573.png)

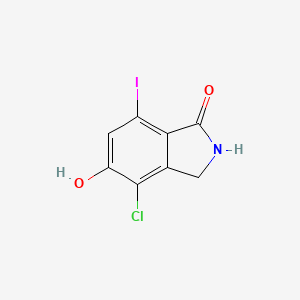

![Carbamic acid,[2-amino-4-cyano-5-(diethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8524581.png)